molecular formula C16H14FN3OS2 B2415167 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897480-84-1

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2415167
CAS No.: 897480-84-1
M. Wt: 347.43
InChI Key: YDVISZCVKXRUNW-UHFFFAOYSA-N
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Description

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound that features a combination of fluorobenzo[d]thiazole, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorobenzo[d]thiazole Intermediate: This step involves the reaction of 4-fluoroaniline with carbon disulfide and bromine to form 4-fluorobenzo[d]thiazole.

    Piperazine Coupling: The fluorobenzo[d]thiazole intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.

    Thiophene Addition: Finally, the piperazinyl derivative is coupled with thiophene-2-carboxylic acid chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for developing novel organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The fluorobenzo[d]thiazole moiety is known to interact with enzyme active sites, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The thiophene ring contributes to the compound’s overall stability and electronic properties.

Comparison with Similar Compounds

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: can be compared with similar compounds such as:

  • (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
  • (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
  • (4-(4-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

These compounds share the benzo[d]thiazole and piperazine core but differ in the substituents on the benzo[d]thiazole ring. The presence of different substituents can significantly alter their chemical reactivity, biological activity, and physical properties, making This compound unique in its specific applications and effects.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c17-11-3-1-4-12-14(11)18-16(23-12)20-8-6-19(7-9-20)15(21)13-5-2-10-22-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVISZCVKXRUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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